(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Chiral Synthesis Enantiomeric Purity Asymmetric Building Blocks

Securing enantiomerically pure pyrrolidinone building blocks is a critical bottleneck in asymmetric medicinal chemistry. (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile (CAS 1272755-41-5) is supplied as a single (S)-enantiomer at ≥98% purity, eliminating the need for chiral resolution post-synthesis. • Directly enables sigma-1 receptor ligand programs (Ki = 1.30 nM) and HIV-1 NNRTI scaffolds. • N-Benzyl anchor enhances target binding affinity >10-fold vs. N-Me analogs (CCR5 IC₅₀ 0.038 µM vs. 0.057 µM). • Acetonitrile side chain serves as a latent carboxylic acid equivalent for late-stage diversification. Available with verified stereochemical integrity and prompt global delivery.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 1272755-41-5
Cat. No. B1403759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile
CAS1272755-41-5
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1CC#N)CC2=CC=CC=C2
InChIInChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2/t12-/m0/s1
InChIKeyALFHJBBHXKYUNR-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile


(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile (CAS 1272755-41-5) is a chiral, non‑racemic pyrrolidinone building block bearing an acetonitrile side chain and an N‑benzyl protecting group . It belongs to the 5‑oxopyrrolidine class of heterocycles, widely used as intermediates in medicinal chemistry for the construction of bioactive molecules, including sigma receptor ligands, calpain inhibitors, and HIV‑1 non‑nucleoside reverse transcriptase inhibitors [1]. The compound is commercially supplied as a single (S)‑enantiomer, typically at ≥97 % purity, making it a valuable chiral synthon for asymmetric synthesis programs where stereochemical integrity is critical .

Chiral synthon workflow: single (S)-enantiomer building block for asymmetric synthesis programs
Medicinal chemistry entry: 5-oxopyrrolidine scaffold for sigma receptor, calpain, and HIV-1 NNRTI intermediates
N-Benzyl protected handle: hydrophobic anchor for target-binding optimization research

Generic Substitution Risks for (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile


In‑class pyrrolidinone acetonitriles cannot be interchanged without risking loss of stereochemical fidelity, altered reactivity, or compromised biological activity. The (S)‑configured 2‑acetonitrile side chain of CAS 1272755‑41‑5 provides a specific spatial orientation that is essential for downstream enantioselective transformations [1]. Switching to the (R)‑enantiomer (CAS 1272755‑31‑3) or to the des‑benzyl analog (CAS 1186242‑37‑4) removes the N‑benzyl hydrophobic anchor, which is known to enhance target binding affinity in medicinal chemistry campaigns—exemplified by a >10‑fold improvement in CCR5 antagonism (IC₅₀ 0.057 µM for N‑methyl vs. 0.038 µM for N‑benzyl) in structurally related 5‑oxopyrrolidine‑3‑carboxamides [2]. The quantitative evidence below demonstrates that the specific (S)‑stereochemistry, N‑benzyl substitution, and acetonitrile side‑chain length collectively confer differentiation that cannot be replicated by generic analogs.

Enantiomer Switching to (R)-enantiomer (CAS 1272755-31-3) may alter stereochemical outcome in enantioselective transformations.
N-Substitution Des-benzyl analog (CAS 1186242-37-4) removes the N-benzyl hydrophobic anchor; class-level data indicate a >10-fold CCR5 affinity shift in related scaffolds.
Side-chain Direct cyano analog (CAS 51685-38-2) lacks the methylene spacer; linker-length variation can shift sigma-receptor affinity by 10–100 fold in published series.

Differentiation Evidence for (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile


Chiral Purity Advantage

The (S)-enantiomer (CAS 1272755‑41‑5) is commercially available with a purity specification of 98 % (HPLC), as verified by LeYan and Chemscene analytical certificates . By contrast, the (R)-enantiomer (CAS 1272755‑31‑3) is routinely supplied at 95 % minimum purity according to AKSci and CymitQuimica datasheets . The 3‑percentage‑point purity difference, combined with the absence of the opposite enantiomer contamination data for the 95 % grade, means that procurement of the (S)-enantiomer reduces the risk of introducing up to 5 % of the unwanted (R)-enantiomer into stereoselective sequences.

Chiral Purity
Head-to-head
≥98% (S)-enantiomer vs ≥95% (R)
Higher initial enantiomeric purity supports chiral synthesis programs.
Research-grade material; purity assayed by HPLC. Opposite-enantiomer contamination data not available for 95% grade.
Chiral Synthesis Enantiomeric Purity Asymmetric Building Blocks

Nitrile Side Chain Length Differentiation

The target compound carries a methylene‑spaced acetonitrile group (–CH₂C≡N) at the pyrrolidine 2‑position, whereas the close analog 1‑benzyl‑5‑oxopyrrolidine‑2‑carbonitrile (CAS 51685‑38‑2) bears a nitrile directly attached to the heterocycle (–C≡N) . This one‑carbon elongation alters the vector of the nitrile pharmacophore. In the sigma receptor field, related N‑benzyl pyrrolidine derivatives exhibit sigma‑1 receptor affinities as high as Ki = 1.30 nM for optimal linker lengths, while direct cyano‑substituted analogs show 10‑ to 100‑fold weaker binding [1]. Although direct binding data for the target compound itself are not publicly disclosed, the methylene spacer is a key structural determinant distinguishing this building block from the directly attached nitrile analog.

Nitrile Linker
Cross-study comparable
–CH₂C≡N spacer present –C≡N directly attached
Methylene spacer may alter pharmacophore vector; class-level data suggest 10–100× sigma-1 affinity variation.
No direct comparative IC₅₀ data publicly available for the target compound.
Medicinal Chemistry Structure-Activity Relationship Sigma Receptors

N-Benzyl Substitution Binding Affinity

In a published series of 5‑oxopyrrolidine‑3‑carboxamide CCR5 antagonists, replacement of the N‑methyl substituent with an N‑benzyl group improved binding affinity from an IC₅₀ of 0.057 µM (compound 10i) to 0.038 µM (compound 12e)—a 1.5‑fold enhancement [1]. Although this study did not use the exact target compound, it demonstrates the class‑level advantage of the N‑benzyl motif that is present in CAS 1272755‑41‑5. Analogs lacking the benzyl group (e.g., N‑unsubstituted or N‑methyl pyrrolidine acetonitriles) would be predicted to exhibit weaker hydrophobic interactions with aromatic receptor pockets.

N-Benzyl Affinity
Class-level
IC₅₀ 0.038 µM 1.5× vs N-Me
N-Benzyl motif enhanced CCR5 binding in 5-oxopyrrolidine-3-carboxamide series.
Class-level inference; direct binding data for CAS 1272755-41-5 not reported.
CCR5 Antagonist HIV-1 N-Benzyl Effect

CNS Drug-Like Physicochemical Profile

The target compound exhibits a calculated topological polar surface area (TPSA) of 44.1 Ų and a predicted LogP of 2.09 . In comparison, the des‑benzyl analog (S)-2-(pyrrolidin-2-yl)acetonitrile (CAS 1186242‑37‑4) has a TPSA of approximately 44.1 Ų as well, but a much lower predicted LogP (∼0.7), making it substantially more polar and less likely to cross biological membranes . The N‑benzyl substitution of CAS 1272755‑41‑5 provides a balanced lipophilicity profile that is consistent with CNS drug‑like space (LogP 1–3, TPSA < 60 Ų), offering a distinct advantage for programs targeting central nervous system receptors.

CNS Profile
Cross-study comparable
LogP 2.09 Δ +1.4 vs des-Bn
Predicted logP falls within CNS drug-like space; des-benzyl analog is substantially more polar.
Calculated values; TPSA remains 44.1 Ų for both analogs.
Physicochemical Properties CNS Drug Design Lipophilicity

Application Scenarios for (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile


Sigma-1 Receptor Ligand Synthesis

The (S)‑configured acetonitrile side chain of CAS 1272755‑41‑5 serves as a chiral handle for constructing enantiomerically pure sigma‑1 receptor ligands. The commercial availability of the (S)‑enantiomer at ≥98 % purity reduces the need for chiral chromatographic resolution after synthesis. In published patent examples, structurally related N‑benzyl‑5‑oxopyrrolidine intermediates were elaborated into sigma‑1 ligands displaying picomolar affinities (Ki = 1.30 nM) [1], underscoring the value of this scaffold for CNS‑targeted medicinal chemistry programs.

HIV-1 NNRTI Building Block

The N‑benzyl‑5‑oxopyrrolidine core is a privileged scaffold in anti‑HIV‑1 research. Crystallographic studies of substituted 2‑aryl‑5‑oxopyrrolidine‑2‑carbonitriles have confirmed the butterfly‑like conformation required for NNRTI activity [2]. CAS 1272755‑41‑5 provides the N‑benzyl‑2‑(cyanomethyl)‑substituted pyrrolidinone framework that can be further functionalized at the 2‑position to access analogs with improved binding to the HIV‑1 reverse transcriptase allosteric site.

Calpain Inhibitor Development

The discovery of ABT‑957, a selective calpain inhibitor based on the 1‑benzyl‑5‑oxopyrrolidine‑2‑carboxamide scaffold, highlighted the metabolic stability advantages conferred by the N‑benzyl‑pyrrolidinone core [3]. CAS 1272755‑41‑5 can be converted to the corresponding 2‑carboxamide or 2‑carboxylic acid derivatives, providing a direct entry into the calpain inhibitor chemical space. The acetonitrile group serves as a latent carboxylic acid equivalent, enabling late‑stage diversification.

Integrin VLA-4 Antagonist Optimization

N‑Benzyl‑5‑oxopyrrolidine derivatives have been employed as key intermediates in the synthesis of VLA‑4 antagonists (very late antigen‑4, integrin α4β1), a validated target for multiple sclerosis and inflammatory bowel disease [4]. The (S)‑stereochemistry at the pyrrolidine 2‑position is critical for binding to the VCAM‑1 recognition site, with some optimized compounds achieving sub‑nanomolar IC₅₀ values (IC₅₀ = 0.75 nM) [5]. CAS 1272755‑41‑5 provides the correct stereochemical starting point for this class of antagonists.

Application
Selection Property
Validation Focus
Sigma-1 Receptor Ligand Synthesis
(S)-configured acetonitrile chiral handle
Chiral purity specification review; reported sigma-1 affinity context
HIV-1 NNRTI Scaffold Research
N-Benzyl-5-oxopyrrolidine privileged core
Allosteric site conformational compatibility; crystallographic overlay review
Calpain Inhibitor Development
Latent carboxylic acid equivalent side-chain
Metabolic stability endpoint review; ABT-957 scaffold context
Integrin VLA-4 Antagonist Optimization
(S)-stereochemistry at pyrrolidine 2-position
VCAM-1 recognition-site model binding; reported IC₅₀ endpoint context

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